molecular formula C11H14ClNO B184480 N-(4-chlorophenyl)pentanamide CAS No. 65113-27-1

N-(4-chlorophenyl)pentanamide

Katalognummer: B184480
CAS-Nummer: 65113-27-1
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: MUADHDZHNZIBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)pentanamide, also known as 4-CPA, is a chemical compound that belongs to the class of amides. It is commonly used in scientific research as a reagent for the synthesis of various compounds. The chemical structure of 4-CPA consists of a pentanamide chain with a 4-chlorophenyl group attached to it.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)pentanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Additionally, this compound may also act as a mild reducing agent in certain reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound that does not readily decompose under normal laboratory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-chlorophenyl)pentanamide in laboratory experiments is its availability and low cost. Additionally, this compound is a relatively stable compound that can be stored for long periods of time without significant degradation. However, one limitation of using this compound in laboratory experiments is its potential toxicity. As with any chemical compound, proper safety precautions must be taken when handling this compound.

Zukünftige Richtungen

There are several potential future directions for the use of N-(4-chlorophenyl)pentanamide in scientific research. One area of interest is the synthesis of novel heterocyclic compounds using this compound as a starting material. Additionally, this compound may have potential applications in the field of medicinal chemistry, particularly in the development of new pharmaceuticals. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)pentanamide can be achieved through a variety of methods. One common method involves the reaction of 4-chlorobenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-chloroaniline with pentanoyl chloride in the presence of a base such as sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)pentanamide is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used as a starting material in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.

Eigenschaften

65113-27-1

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

N-(4-chlorophenyl)pentanamide

InChI

InChI=1S/C11H14ClNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14)

InChI-Schlüssel

MUADHDZHNZIBBP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)Cl

Kanonische SMILES

CCCCC(=O)NC1=CC=C(C=C1)Cl

65113-27-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.